![molecular formula C16H28N4O2S B215112 N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide](/img/structure/B215112.png)
N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide
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Overview
Description
N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide, also known as TAK-915, is a novel small molecule compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to the class of drugs known as piperazine-based compounds and has been shown to have high affinity and selectivity for the GABA-A receptor.
Mechanism of Action
N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide acts as a positive allosteric modulator of the GABA-A receptor, which is an important neurotransmitter receptor involved in cognitive function. By enhancing the activity of this receptor, N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide improves synaptic plasticity and memory formation in the brain.
Biochemical and Physiological Effects:
N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to improve cognitive function and memory in animal models of cognitive disorders. It has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs currently used for cognitive disorders.
Advantages and Limitations for Lab Experiments
One advantage of N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide is its high affinity and selectivity for the GABA-A receptor, which makes it a potent and effective drug for the treatment of cognitive disorders. However, its limitations include the need for further studies to determine its safety and efficacy in humans, as well as the potential for drug interactions with other medications.
Future Directions
Future research on N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide should focus on its safety and efficacy in human clinical trials. Additionally, further studies should investigate its potential for use in combination with other drugs for the treatment of cognitive disorders. Finally, research should also explore the potential for N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide to be used in the treatment of other neurological disorders such as epilepsy and anxiety disorders.
Synthesis Methods
The synthesis of N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide involves a multistep process that begins with the reaction of 2-chloro-3-pyridinesulfonamide with diethylamine to form N,N-diethyl-3-pyridinesulfonamide. This compound is then reacted with 4-isopropyl-1-piperazinecarboxylic acid to yield N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide. The final product is obtained through purification and crystallization.
Scientific Research Applications
N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide has shown promising results in preclinical studies for the treatment of cognitive disorders. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and other cognitive impairments. N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs currently used for cognitive disorders.
properties
Product Name |
N,N-diethyl-6-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide |
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Molecular Formula |
C16H28N4O2S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N,N-diethyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C16H28N4O2S/c1-5-20(6-2)23(21,22)15-7-8-16(17-13-15)19-11-9-18(10-12-19)14(3)4/h7-8,13-14H,5-6,9-12H2,1-4H3 |
InChI Key |
HIGWOWLRBASJNY-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C(C)C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C(C)C |
Origin of Product |
United States |
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